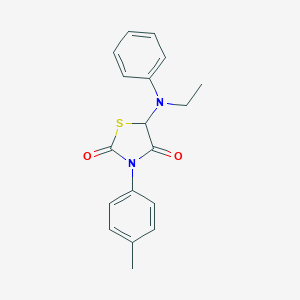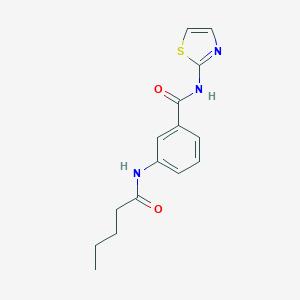amino]acetate](/img/structure/B259047.png)
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate, also known as MMSA, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea derivative that has been shown to have anti-inflammatory, antitumor, and antiviral properties. In
作用機序
The mechanism of action of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in various biological processes. For example, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression.
Biochemical and Physiological Effects
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of glucose and insulin in the blood, which may be beneficial for the treatment of diabetes. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been found to decrease the levels of triglycerides and cholesterol in the blood, which may be beneficial for the treatment of hyperlipidemia. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been found to have neuroprotective effects by protecting neurons from oxidative stress.
実験室実験の利点と制限
One of the advantages of using Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate in lab experiments is its broad range of pharmacological properties. It can be used to study various biological processes such as inflammation, cancer, and viral infections. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate is its potential toxicity. It has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate. One area of research could be the development of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate derivatives with improved pharmacological properties. Another area of research could be the identification of the molecular targets of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate and the elucidation of its mechanism of action. Moreover, further studies are needed to determine the safety and efficacy of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate in animal models and clinical trials. Finally, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate could be used as a lead compound for the development of new drugs for the treatment of various diseases.
合成法
The synthesis of Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate involves a series of chemical reactions starting from 8-hydroxyquinoline. The first step is the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected 8-hydroxyquinoline is then reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with methylamine to form Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate.
科学的研究の応用
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been widely used in scientific research due to its various pharmacological properties. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has also been shown to have antitumor properties by inducing apoptosis in cancer cells. Moreover, Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate has been found to have antiviral properties against HIV-1 and hepatitis C virus.
特性
製品名 |
Methyl [[(4-methylphenyl)sulfonyl](8-quinolinyl)amino]acetate |
|---|---|
分子式 |
C19H18N2O4S |
分子量 |
370.4 g/mol |
IUPAC名 |
methyl 2-[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]acetate |
InChI |
InChI=1S/C19H18N2O4S/c1-14-8-10-16(11-9-14)26(23,24)21(13-18(22)25-2)17-7-3-5-15-6-4-12-20-19(15)17/h3-12H,13H2,1-2H3 |
InChIキー |
PUILJMFFDPUBFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B258967.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)



![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)

